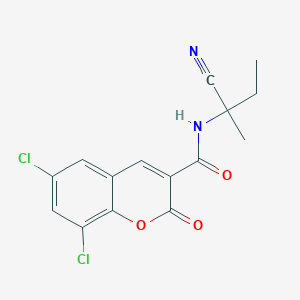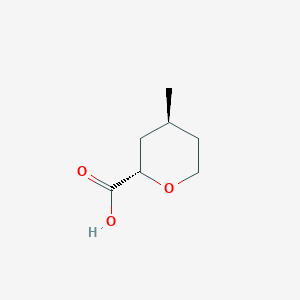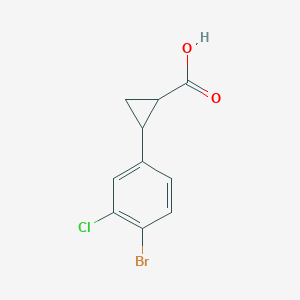![molecular formula C12H16Cl2N2OS2 B2449175 N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea CAS No. 338752-77-5](/img/structure/B2449175.png)
N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” is a chemical compound with the molecular formula C12H16Cl2N2OS2 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of “N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one nitrogen is bonded to a 2,4-dichlorophenyl group and the other nitrogen is bonded to a bis(ethylsulfanyl)methyl group .Wissenschaftliche Forschungsanwendungen
Antiviral and Anti-Infective Properties
The thiazole ring system has been investigated for its antiviral and anti-infective potential. While specific studies on N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea are limited, related thiazole compounds have shown activity against DNA and RNA viruses. For instance, taribavirin , a triazole-based antiviral drug, exhibits efficacy against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . Further research could explore the antiviral properties of this compound.
Biological Activities and Mechanisms
Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects . The aromaticity of the thiazole ring contributes to its reactivity, allowing for electrophilic and nucleophilic substitutions. Investigating the precise molecular pathways involved in these activities could provide valuable insights.
Synthesis and Reactivity
Understanding the synthetic routes to produce N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is essential. Researchers can explore various methods, including reactions involving 3-amino-1,2,4-triazole as a nucleophile with different electrophiles . Investigating the reactivity of this compound and its derivatives could lead to novel applications.
Eigenschaften
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGYOAEZKSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)

![1-[[1-(4-Pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole](/img/structure/B2449114.png)